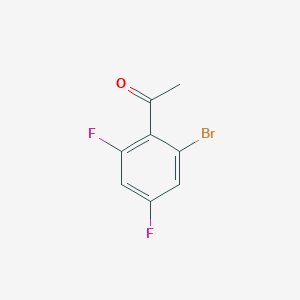

2'-Bromo-4',6'-difluoroacetophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4,6-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHDUMYRDVELBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 4 ,6 Difluoroacetophenone and Its Analogues

Direct Bromination Approaches

Direct bromination strategies are a primary route for introducing a bromine atom into the target molecule. These methods can be broadly categorized into alpha-bromination of a pre-existing acetophenone (B1666503) core and electrophilic aromatic bromination.

Alpha-Bromination of Acetophenone Derivatives

The most direct route to 2'-Bromo-4',6'-difluoroacetophenone involves the alpha-bromination of the corresponding ketone precursor, 4',6'-difluoroacetophenone. This reaction places a bromine atom on the carbon adjacent to the carbonyl group. The mechanism typically proceeds via an enol or enolate intermediate, which acts as a nucleophile and attacks an electrophilic bromine source. bldpharm.com

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. The enol's double bond then attacks the bromine reagent. bldpharm.com This method is highly effective for ketones and is a cornerstone of synthesizing α-haloketones. These α-bromo ketones are valuable synthetic intermediates for creating a wide range of biologically active molecules and for various organic transformations. nih.govlookchem.com

Research into the α-bromination of various substituted acetophenones has provided insight into optimal reaction conditions. A 2024 study by Gao et al. investigated the bromination of several acetophenone derivatives using pyridine (B92270) hydrobromide perbromide. The study highlighted that electron-withdrawing groups on the aromatic ring can influence the reaction yield. For instance, 4-trifluoromethylacetophenone gave a high yield of 90%. nih.govresearchgate.net While this study did not include 4',6'-difluoroacetophenone, the data on analogous halogenated and electron-deficient substrates provide a strong basis for its synthesis.

Table 1: Alpha-Bromination of Substituted Acetophenones with Pyridine Hydrobromide Perbromide nih.govresearchgate.net This table is generated based on data for analogous compounds to illustrate the reaction's applicability.

| Substrate | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chloroacetophenone | 1.0:1.1 | 90 | 3 | 85 ± 4 |

| 4-Bromoacetophenone | 1.0:1.1 | 90 | 3 | 78 ± 4 |

| 4-Trifluoromethylacetophenone | 1.0:1.1 | 90 | 3 | 90 ± 5 |

| 4-Trifluoromethoxyacetophenone | 1.0:1.1 | 90 | 3 | 88 ± 6 |

Electrophilic Aromatic Bromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an atom on an aromatic ring, typically hydrogen, is replaced by an electrophile. fiveable.me For bromination, this involves attacking the aromatic ring with a potent electrophilic bromine species, often Br⁺, which is typically generated using a Lewis acid catalyst like FeBr₃ or AlCl₃. pressbooks.pubmasterorganicchemistry.com The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the electron-rich benzene (B151609) ring. pressbooks.pubmasterorganicchemistry.com This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. fiveable.melibretexts.org A base then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the brominated product. fiveable.melibretexts.org

While this method is a cornerstone for preparing aryl bromides, it is generally not suitable for the direct synthesis of this compound from 4',6'-difluoroacetophenone. The acetyl group (-COCH₃) is a meta-directing deactivator, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and would direct any incoming electrophile to the position meta to itself. Therefore, attempting direct aromatic bromination on the acetophenone derivative would likely result in bromination at the 5'-position, not the desired side-chain bromination. However, this method is relevant for the synthesis of potential precursors.

Halogenation Reagents and Conditions

A variety of reagents and conditions can be employed for bromination reactions, particularly for the alpha-bromination of ketones. The choice of reagent can significantly impact yield, selectivity, and safety.

Commonly used brominating agents include:

Liquid Bromine (Br₂) : Often used with a solvent like diethyl ether or acetic acid. While effective, it is highly toxic and corrosive. nih.govprepchem.com

N-Bromosuccinimide (NBS) : A crystalline solid that is a convenient and safer source of electrophilic bromine. It is often used with a radical initiator or acid catalyst. nih.gov

Pyridine Hydrobromide Perbromide : A solid reagent that is more stable and easier to handle than liquid bromine, offering high efficiency in the bromination of acetophenone derivatives. nih.gov

Copper(II) Bromide (CuBr₂) : Can be used as a brominating agent, often resulting in moderate yields. nih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : A novel and inexpensive reagent used as a disinfectant that can also be applied in acid-catalyzed aromatic bromination. google.com

A comparative study on the bromination of 4-chloroacetophenone highlighted the differences in efficacy between various reagents.

Table 2: Comparison of Brominating Agents for 4-Chloroacetophenone nih.gov

| Brominating Agent | Reaction Conditions | Yield (%) |

|---|---|---|

| Pyridine hydrobromide perbromide | Acetic Acid, 90°C, 3h | 85 ± 4 |

| Copper(II) Bromide (CuBr₂) | Acetic Acid, 90°C, 3h | ~60 |

| N-Bromosuccinimide (NBS) | Acetic Acid, 90°C, 3h | Low/Trace Product |

Fluorination Strategies for Precursor Synthesis

The synthesis of the target compound is critically dependent on the availability of the fluorinated precursor, 4',6'-difluoroacetophenone. The introduction of fluorine atoms onto the aromatic ring is typically achieved before the acylation or bromination steps.

Suzuki Coupling Reactions in Difluoroacetophenone Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.orgyoutube.com This Nobel Prize-winning reaction is widely used in industrial applications, including the synthesis of pharmaceuticals and complex molecules, due to its high functional group tolerance and relatively mild reaction conditions. libretexts.orgyoutube.com

The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. libretexts.org

Transmetalation : In the presence of a base, the organic group from the organoboron compound is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

In the context of synthesizing difluoroacetophenone precursors, the Suzuki coupling could theoretically be employed to form the central carbon framework. For example, a difluorophenylboronic acid could be coupled with an acetyl-containing organohalide. This approach offers a versatile method for constructing complex aromatic ketones from simpler, more readily available building blocks. The optimization of reaction parameters such as the choice of catalyst, base, and solvent is crucial for achieving high yields. nih.gov

Friedel-Crafts Acylation for Fluorinated Acetophenones

The Friedel-Crafts acylation is a classic and highly effective method for synthesizing aromatic ketones. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comnumberanalytics.com

For the synthesis of the key precursor, 4',6'-difluoroacetophenone, the starting material would be 1,3-difluorobenzene (B1663923). The reaction proceeds by treating 1,3-difluorobenzene with an acetylating agent, most commonly acetyl chloride (CH₃COCl), and a stoichiometric amount of AlCl₃. numberanalytics.com The mechanism involves the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction between the acetyl chloride and the Lewis acid. masterorganicchemistry.comyoutube.com The aromatic ring of 1,3-difluorobenzene then acts as a nucleophile, attacking the acylium ion. The two fluorine atoms are ortho, para-directing; therefore, the acylation occurs at the 4-position, which is para to one fluorine and ortho to the other, leading to the desired 2',4'-difluoroacetophenone (B1293509) product. A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further acylation reactions. organic-chemistry.org

Multi-step Synthetic Sequences

The construction of this compound typically involves a multi-step pathway that commences with a readily available difluorinated benzene precursor. A logical and efficient strategy is the sequential functionalization of 1,3-difluorobenzene, a key intermediate in the production of certain pharmaceutical products. google.com The synthesis hinges on two critical electrophilic aromatic substitution reactions: halogenation and acylation.

The most plausible synthetic route involves an initial bromination of the 1,3-difluorobenzene starting material, followed by a Friedel-Crafts acylation. This sequence is generally preferred because it leverages the directing effects of the substituents to install the incoming groups at the correct positions on the aromatic ring. The reverse sequence, acylation followed by bromination, is often less efficient due to the deactivating nature of the acetyl group, which can complicate subsequent substitution reactions.

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Reaction | Starting Material | Intermediate/Product | Purpose |

| 1 | Electrophilic Bromination | 1,3-Difluorobenzene | 2-Bromo-1,3-difluorobenzene | Introduction of the bromine atom at the C2 position. |

| 2 | Friedel-Crafts Acylation | 2-Bromo-1,3-difluorobenzene | This compound | Introduction of the acetyl group at the C1 position. |

The success of the synthesis lies in the precise execution of halogenation and acylation steps, where the regiochemical outcome is governed by the electronic and steric influences of the substituents on the benzene ring.

Halogenation of 1,3-Difluorobenzene: The initial step is the selective bromination of 1,3-difluorobenzene. In electrophilic aromatic substitution, fluorine atoms are deactivating but act as ortho, para-directors. In the 1,3-difluorobenzene molecule, the positions at C4 and C6 are para to one fluorine and ortho to the other, while the C2 position is ortho to both fluorine atoms. The C5 position is meta to both and thus strongly deactivated. Bromination is therefore directed to the 2, 4, or 6 positions. Achieving selective bromination at the C2 position to form the necessary 2-bromo-1,3-difluorobenzene intermediate requires careful selection of the brominating agent and reaction conditions to overcome the potential for substitution at the more sterically accessible C4/C6 positions.

Friedel-Crafts Acylation: The second step involves the Friedel-Crafts acylation of the 2-bromo-1,3-difluorobenzene intermediate. masterorganicchemistry.com This reaction introduces the acetyl group (COCH₃) onto the ring using an acyl halide (e.g., acetyl chloride) or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl halide, forming a highly electrophilic acylium ion. masterorganicchemistry.com

In the 2-bromo-1,3-difluorobenzene intermediate, the existing substituents (two fluorine atoms and one bromine atom) collectively direct the incoming electrophile. All three halogens are ortho, para-directors. The most favorable position for acylation is the C4 position, which is para to the bromine atom and ortho to the C3-fluorine atom. This specific positioning leads to the formation of the desired final product, this compound.

While this compound is an achiral molecule, it serves as a precursor for the synthesis of chiral derivatives, particularly chiral secondary alcohols, which are valuable building blocks in medicinal chemistry. The stereoselective reduction of the ketone functionality is a primary method for accessing these chiral analogues.

A powerful strategy for this transformation is biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs). researchgate.net These enzymes can reduce the carbonyl group to a hydroxyl group with high enantioselectivity, yielding either the (R)- or (S)-enantiomer of the corresponding alcohol depending on the specific enzyme used. For instance, studies on related telluro-acetophenones have demonstrated that different ADHs can produce enantiomerically enriched hydroxy tellurides with excellent selectivity under mild conditions. researchgate.net This enzymatic approach offers a green and efficient alternative to traditional chemical reductants.

Other established methods for asymmetric synthesis can also be applied to generate chiral analogues. ethz.ch These include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids or sugars, to introduce chirality. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral group to the acetophenone derivative to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. ethz.chmdpi.com

Halohydrin Formation: The stereoselective opening of a pre-formed epoxide ring with a halide ion can introduce both a halogen and a hydroxyl group with defined stereochemistry. nih.gov This approach is particularly useful for creating complex chiral structures found in some natural products. nih.gov

Purification and Isolation Techniques for Halogenated Acetophenones

The isolation and purification of the final product and any intermediates are critical for obtaining materials of high purity. For halogenated acetophenones, which are often crystalline solids at room temperature, a combination of standard laboratory techniques is employed.

Chromatography:

Thin-Layer Chromatography (TLC): TLC is an indispensable tool used to monitor the progress of a reaction in real-time. prepchem.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, chemists can determine when the starting material has been consumed and the product has formed.

Column Chromatography: For the separation of the desired product from unreacted starting materials, by-products, or catalysts, column chromatography is the method of choice. A slurry of silica (B1680970) gel or alumina (B75360) is packed into a column, and the crude product mixture is loaded onto the top. A solvent or solvent mixture (eluent) is then passed through the column, and the components of the mixture separate based on their differing affinities for the stationary phase and the eluent. google.com

Recrystallization: Recrystallization is a highly effective technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the desired compound forms pure crystals, while impurities remain dissolved in the mother liquor. A variety of solvents can be used, including alkanes (e.g., n-hexane), alcohols, ethers, and chlorinated hydrocarbons. google.com For α-bromoacetophenones, recrystallization from n-hexane has been shown to yield products with purity exceeding 99%. google.com

Extraction and Washing: Following the completion of a reaction, a "work-up" procedure is typically performed. This often involves quenching the reaction with water or an aqueous solution and then extracting the product into an immiscible organic solvent, such as diethyl ether. prepchem.com The organic layer can then be washed with water and brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities before being dried over an anhydrous salt like Na₂SO₄. prepchem.com

Table 2: Physical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,3-Difluorobenzene | 372-18-9 | C₆H₄F₂ | 114.09 | -59 |

| This compound | 102429-07-2 | C₈H₅BrF₂O | 235.03 | 31-35 sigmaaldrich.com |

| 2'-Bromo-4'-fluoroacetophenone | 403-29-2 | C₈H₆BrFO | 217.04 | 47-49 sigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 ,6 Difluoroacetophenone

Nucleophilic Substitution Reactions

The presence of halogen atoms at both the aliphatic alpha-carbon and the aromatic ring makes 2'-Bromo-4',6'-difluoroacetophenone a substrate for various nucleophilic substitution reactions. The reactivity at each site is governed by distinct electronic and steric factors.

Reactivity at the Alpha-Brominated Carbon

The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is highly electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group significantly enhances the reactivity of the α-bromo group, making it an excellent leaving group in substitution reactions. nih.govlibretexts.org This increased reactivity is a hallmark of α-haloketones and is pivotal in their synthetic utility, particularly in the formation of heterocyclic compounds. nih.gov

The reaction at this center typically proceeds with a variety of nucleophiles. Common nucleophiles that can displace the bromide ion include amines, thiols, and carbanions. For instance, the reaction with primary or secondary amines can lead to the formation of α-aminoketones, which are valuable intermediates in medicinal chemistry. Similarly, reaction with thiolates can yield α-thioketones.

Table 1: Representative Nucleophilic Substitution Reactions at the Alpha-Brominated Carbon

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | α-Aminoketone |

| Thiol (RSH) | Base (e.g., NaH), Solvent (e.g., THF) | α-Thioketone |

| Malononitrile | Base (e.g., NaH), Solvent (e.g., THF) | α-Substituted Ketone |

| Ethyl Cyanoacetate | Base (e.g., NaH), Solvent (e.g., THF) | α-Substituted Ketone |

This table represents expected reactions based on the general reactivity of α-bromoketones.

Reactivity at the Aromatic Halogen Sites

Nucleophilic substitution on the aromatic ring of this compound is also a significant reaction pathway. The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of two strongly electron-withdrawing fluorine atoms and the acetyl group. wikipedia.orgbyjus.com The fluorine atoms, being highly electronegative, and the carbonyl group work in concert to reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.org

In SNAr reactions, the leaving group ability generally follows the trend I > Br > Cl > F for many systems, however, for activated systems, the rate-determining step is often the nucleophilic attack, and the highly electronegative fluorine can be a good leaving group. masterorganicchemistry.com In this specific molecule, both bromine and fluorine are potential leaving groups. The position of the nucleophilic attack and which halogen is displaced would depend on the reaction conditions and the nature of the nucleophile. The fluorine atoms at the ortho and para positions relative to the activating acetyl group are particularly prone to substitution.

Mechanistic Pathways (e.g., SN1, SN2, SNAr Considerations)

The mechanisms of nucleophilic substitution for this compound differ at the aliphatic and aromatic centers.

For the alpha-brominated carbon , the reaction generally proceeds via an SN2 mechanism . This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of configuration if the carbon were chiral. The concerted nature of the SN2 reaction is favored due to the primary nature of the carbon and the good leaving group ability of the bromide ion, enhanced by the adjacent carbonyl group. An SN1 mechanism is highly unlikely as it would involve the formation of an unstable primary carbocation.

For the aromatic halogen sites , the substitution proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism . This is a two-step process:

Addition of the nucleophile: The nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . wikipedia.org The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing fluorine atoms and the acetyl group. byjus.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the halide ion (either bromide or fluoride).

An SN1 mechanism on the aromatic ring is extremely unfavorable as it would require the formation of a highly unstable aryl cation. wikipedia.org Similarly, a benzyne (B1209423) mechanism is unlikely given the presence of strongly deactivating groups on the ring.

Carbonyl Group Transformations

The carbonyl group of this compound is a key reactive site, allowing for a variety of reduction and oxidation reactions.

Reduction Reactions

The ketone functionality can be selectively reduced to either a secondary alcohol or completely reduced to an alkyl group, depending on the reagents and reaction conditions.

Reduction to a Secondary Alcohol: Treatment with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would selectively reduce the ketone to the corresponding secondary alcohol, 1-(2'-Bromo-4',6'-difluorophenyl)ethanol. This reaction is a common and efficient transformation for aromatic ketones. libretexts.orggoogle.com

Complete Reduction to an Alkyl Group: For the complete removal of the carbonyl oxygen to form an ethyl group, more forcing conditions are required. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures) are the classical methods for this transformation. youtube.commasterorganicchemistry.com These reactions would yield 1-bromo-2-ethyl-4,6-difluorobenzene.

Table 2: Common Reduction Reactions of the Carbonyl Group

| Desired Product | Reagents and Conditions |

| 1-(2'-Bromo-4',6'-difluorophenyl)ethanol | NaBH₄, Methanol, Room Temperature |

| 1-Bromo-2-ethyl-4,6-difluorobenzene | Zn(Hg), conc. HCl, Heat (Clemmensen) |

| 1-Bromo-2-ethyl-4,6-difluorobenzene | H₂NNH₂, KOH, Ethylene Glycol, Heat (Wolff-Kishner) |

This table represents expected reactions based on general methods for the reduction of aromatic ketones.

Oxidation Reactions

The oxidation of the acetophenone (B1666503) moiety can lead to different products depending on the oxidizing agent.

Baeyer-Villiger Oxidation: A common oxidation reaction for ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This reaction would convert the ketone into an ester, specifically 2-bromo-4,6-difluorophenyl acetate. The migratory aptitude of the aryl group versus the methyl group would favor the insertion of the oxygen atom between the carbonyl carbon and the aromatic ring.

Oxidation of the Methyl Group: While less common for simple acetophenones without specific activation, oxidation of the methyl group to a carboxylic acid to form 2-bromo-4,6-difluorobenzoylformic acid (an α-keto acid) could potentially be achieved under specific oxidative conditions, though this is often a more challenging transformation. truman.edu

Table 3: Potential Oxidation Reactions of the Carbonyl Group

| Desired Product | Reagents and Conditions |

| 2-Bromo-4,6-difluorophenyl acetate | m-CPBA, CH₂Cl₂, Room Temperature |

| 2-Bromo-4,6-difluorobenzoylformic acid | Strong oxidizing agents (e.g., KMnO₄, SeO₂) under specific conditions |

This table represents expected reactions based on general methods for the oxidation of ketones.

Condensation Reactions with Nucleophiles

The carbonyl group of the acetophenone moiety in this compound is a key site for nucleophilic attack, enabling a variety of condensation reactions. Among the most significant of these is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, which is widely employed for the synthesis of chalcones. wikipedia.orgnumberanalytics.com

The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. wikipedia.orgtaylorandfrancis.com In the case of this compound, the α-hydrogens of the acetyl group are acidic and can be deprotonated by a base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a reactive enolate. researchgate.netnih.gov This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the α,β-unsaturated ketone, known as a chalcone (B49325). nih.gov

The general reaction scheme for the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde (B42025) can be represented as follows:

Scheme 1: General Claisen-Schmidt Condensation

In this reaction, the substituted this compound reacts with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol (B145695) to yield a chalcone derivative.

The reactivity of the substituted benzaldehyde can be influenced by the nature of its substituents. Electron-donating groups on the benzaldehyde can decrease its electrophilicity, potentially slowing down the reaction, while electron-withdrawing groups can enhance its reactivity. A variety of substituted benzaldehydes have been successfully used in Claisen-Schmidt condensations with other acetophenones, suggesting a broad scope for the synthesis of a diverse library of chalcones from this compound. nih.govjapsonline.com These chalcones are valuable precursors for the synthesis of various heterocyclic compounds, such as flavonoids and pyrazolines. researchgate.net

| Reactant 1 | Reactant 2 (Substituted Benzaldehyde) | Product (Chalcone Derivative) | Reaction Conditions | Reference |

| This compound | Benzaldehyde | (E)-1-(2-bromo-4,6-difluorophenyl)-3-phenylprop-2-en-1-one | NaOH or KOH in Ethanol, room temp. | researchgate.net |

| This compound | 4-Methoxybenzaldehyde | (E)-1-(2-bromo-4,6-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | NaOH or KOH in Ethanol, room temp. | researchgate.net |

| This compound | 4-Nitrobenzaldehyde | (E)-1-(2-bromo-4,6-difluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | NaOH or KOH in Ethanol, room temp. | numberanalytics.com |

| This compound | 4-Chlorobenzaldehyde | (E)-1-(2-bromo-4,6-difluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | NaOH or KOH in Ethanol, room temp. | researchgate.net |

Coupling Reactions and Metal-Mediated Transformations

The presence of a bromine atom on the aromatic ring of this compound opens up a vast area of chemical transformations, particularly through palladium-catalyzed cross-coupling reactions and other organometallic processes. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Methodologies (e.g., Palladium-mediated reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. libretexts.org The bromo-substituent in this compound serves as an excellent handle for these transformations. Three of the most prominent examples are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura coupling of this compound with various arylboronic acids can lead to the synthesis of highly substituted biaryl ketones. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Reactant 1 | Coupling Partner (Boronic Acid) | Product | Catalyst System | Reference |

| This compound | Phenylboronic acid | 2-Acetyl-3',5'-difluorobiphenyl | Pd(OAc)₂, Ligand (e.g., RuPhos), Base (e.g., K₃PO₄) | nih.gov |

| This compound | 4-Methoxyphenylboronic acid | 2-Acetyl-3',5'-difluoro-4'-methoxybiphenyl | Pd(0)/C, Base (e.g., K₂CO₃) in aqueous DME | nih.gov |

| This compound | Thiophene-3-boronic acid | 1-(4,6-Difluoro-2-(thiophen-3-yl)phenyl)ethan-1-one | Pd(OAc)₂, Ligand (e.g., L2), Base (e.g., K₃PO₄) | nih.gov |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl group at the 2'-position. The reaction typically proceeds with trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

| Reactant 1 | Alkene | Product | Catalyst System | Reference |

| This compound | Styrene | (E)-1-(4,6-Difluoro-2-styrylphenyl)ethan-1-one | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | wikipedia.org |

| This compound | Ethyl acrylate | (E)-Ethyl 3-(2-acetyl-3,5-difluorophenyl)acrylate | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | thieme-connect.de |

| This compound | Pent-4-en-2-ol | 4-(2-Acetyl-3,5-difluorophenyl)pentan-2-one | Palladium-tetraphosphine complex, Base | thieme-connect.de |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 2'-alkynyl-substituted acetophenones. The reaction can be performed under mild conditions and tolerates a wide range of functional groups. nih.gov Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

| Reactant 1 | Terminal Alkyne | Product | Catalyst System | Reference |

| This compound | Phenylacetylene | 1-(4,6-Difluoro-2-(phenylethynyl)phenyl)ethan-1-one | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | youtube.com |

| This compound | Ethynyltrimethylsilane | 1-(4,6-Difluoro-2-((trimethylsilyl)ethynyl)phenyl)ethan-1-one | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | rsc.org |

| This compound | Propargyl alcohol | 1-(4,6-Difluoro-2-(3-hydroxyprop-1-yn-1-yl)phenyl)ethan-1-one | Pd(OAc)₂/urea, Amine-free conditions | nih.gov |

Organometallic Reactions (e.g., Barbier Reaction Analogues)

Beyond palladium catalysis, the bromine atom in this compound allows for its participation in other organometallic reactions, such as those analogous to the Barbier reaction. The Barbier reaction is an organometallic reaction between an alkyl halide, a carbonyl compound, and a metal, typically magnesium, zinc, indium, or samarium. wikipedia.org A key feature of the Barbier reaction is that the organometallic species is generated in situ, in the presence of the electrophile. wikipedia.org This one-pot nature offers advantages in terms of operational simplicity and tolerance to certain functional groups compared to the related Grignard reaction, where the organometallic reagent is prepared separately. nih.gov

In a Barbier-type reaction involving this compound, the compound could serve as the electrophilic carbonyl component, reacting with an organometallic species generated in situ from an alkyl or aryl halide and a suitable metal. Alternatively, the bromo-substituent on this compound could potentially react with a metal to form an organometallic intermediate that then reacts with another electrophile. However, the presence of the ketone functionality within the same molecule introduces the possibility of intramolecular reactions or polymerization. nih.gov For instance, the Barbier polyaddition of monomers containing both an organic halide and a benzoyl group has been used to synthesize polymers. nih.gov

A plausible Barbier-type reaction would involve reacting this compound with an allyl bromide in the presence of a metal like zinc or indium. The in situ generated allylic organometallic would then attack the carbonyl group of the acetophenone to yield a tertiary alcohol.

Scheme 2: Hypothetical Barbier-type Reaction

This hypothetical scheme shows the reaction of this compound with allyl bromide and a metal (M = Zn, In, etc.) to form a tertiary alcohol. This reaction proceeds via an in situ generated organometallic reagent.

The choice of metal can significantly influence the outcome and regioselectivity of the reaction, especially with propargylic halides. semanticscholar.org While specific examples with this compound are not extensively documented in the provided search results, the general principles of the Barbier reaction suggest its applicability. wikipedia.orgalfa-chemistry.comchemrxiv.org

Electrophilic Aromatic Substitution Patterns in Fluorinated Systems

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, although the presence of multiple substituents complicates the prediction of the substitution pattern. The directing effects of the existing groups—the bromine atom, the two fluorine atoms, and the acetyl group—determine the position of incoming electrophiles.

The substituents can be classified based on their activating/deactivating and directing effects:

Fluorine: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance.

Bromine: Similar to fluorine, bromine is a deactivating, ortho, para-director.

Acetyl group (-COCH₃): This is a deactivating group due to both its inductive and resonance electron-withdrawing effects, and it is a meta-director.

In this compound, the aromatic ring is heavily deactivated by the presence of three deactivating groups. The two fluorine atoms are located at the 4' and 6' positions, and the bromine atom is at the 2' position. The acetyl group is attached to the 1' position.

Considering the directing effects:

The bromine at C-2' directs incoming electrophiles to the C-3' and C-5' positions.

The fluorine at C-4' directs to the C-3' and C-5' positions.

The fluorine at C-6' directs to the C-5' position (the C-1' position is already substituted).

The acetyl group at C-1' directs to the C-3' and C-5' positions.

All substituents direct incoming electrophiles to the C-3' and/or C-5' positions. Therefore, electrophilic substitution is expected to occur at these positions. The position of substitution will be influenced by the steric hindrance and the relative activating/deactivating strength of the substituents.

Common electrophilic aromatic substitution reactions include nitration and halogenation. libretexts.orglibretexts.orgsoftbeam.netchemistrysteps.com

Nitration: Nitration of similar 1-bromo-2,3-difluorobenzene (B1273032) systems has been studied, and it is known that the nitro group is introduced onto the aromatic ring. chemicalbook.com For this compound, nitration would likely yield a mixture of 3'-nitro and 5'-nitro derivatives.

Halogenation: Further halogenation, for instance, bromination or chlorination, would also be directed to the 3' and 5' positions. The reaction would require a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to activate the halogen. libretexts.org

The strong deactivation of the ring by the existing substituents means that harsh reaction conditions may be necessary to achieve electrophilic aromatic substitution. Furthermore, the possibility of side reactions, such as substitution of the bromine atom under certain conditions, should be considered.

| Reaction | Reagents | Expected Major Product(s) | Directing Influence | Reference |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromo-4,6-difluoro-3-nitrophenyl)ethan-1-one and/or 1-(2-Bromo-4,6-difluoro-5-nitrophenyl)ethan-1-one | All substituents direct to C-3' and/or C-5' | chemicalbook.comchemscene.com |

| Bromination | Br₂, FeBr₃ | 1-(2,3-Dibromo-4,6-difluorophenyl)ethan-1-one and/or 1-(2,5-Dibromo-4,6-difluorophenyl)ethan-1-one | All substituents direct to C-3' and/or C-5' | guidechem.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely no reaction or very low yield | Strong deactivation of the ring by existing substituents | libretexts.orgchemistrysteps.comwikipedia.org |

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 ,6 Difluoroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 2'-Bromo-4',6'-difluoroacetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive picture of its structure.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic and acetyl protons. The aromatic region typically displays complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum. rsc.orgchemicalbook.comdergipark.org.tr

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.6 | s | - |

| Aromatic H | ~7.3-7.6 | m | - |

| Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. |

Carbon-13 (¹³C) NMR Spectral Analysis and Signal Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetophenone (B1666503) moiety is characteristically found at the low-field end of the spectrum (downfield). dergipark.org.trlibretexts.org The aromatic carbons exhibit complex splitting patterns due to carbon-fluorine couplings.

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~190-200 |

| C-Br | ~110-120 |

| C-F | ~160-170 (with C-F coupling) |

| Aromatic C-H | ~115-135 |

| Aromatic C (quaternary) | ~130-140 |

| CH₃ | ~30 |

| Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions. |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a powerful tool for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com In this compound, the two fluorine atoms are in different chemical environments, leading to two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants provide valuable information about the electronic environment and spatial proximity of the fluorine atoms to other nuclei. dergipark.org.trresearchgate.net The large chemical shift dispersion in ¹⁹F NMR aids in resolving complex structures. wikipedia.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Complex Assignments

For unambiguous assignment of proton and carbon signals, especially in the complex aromatic region, two-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling correlations, helping to establish the connectivity of protons within the aromatic ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. columbia.eduyoutube.com

These techniques collectively provide a detailed connectivity map of the molecule, confirming the substitution pattern on the aromatic ring.

Through-Space Spin–Spin Couplings in Fluorinated Acetophenones

A notable feature in the NMR spectra of some fluorinated acetophenones is the observation of through-space spin-spin couplings. nih.govacs.org This phenomenon occurs when two nuclei, such as ¹H and ¹⁹F or ¹³C and ¹⁹F, are in close spatial proximity, even if they are separated by several bonds. nih.gov The presence and magnitude of these couplings can provide valuable conformational information. acs.orgnih.gov For instance, through-space coupling between the acetyl protons and the fluorine at the 2'-position can indicate a preferred conformation where these groups are close in space. acs.orgacs.org Studies on related 2'-fluoro-substituted acetophenone derivatives have shown that these compounds predominantly exist in an s-trans conformation, a preference that can be supported by the analysis of through-space coupling constants. nih.govnih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The vibrational modes are sensitive to the masses of the atoms and the strength of the chemical bonds. For this compound, characteristic vibrational frequencies can be assigned to specific functional groups.

The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The C-Br stretching vibration will appear at lower frequencies, usually in the fingerprint region. The C-F stretching vibrations will give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present. dergipark.org.trresearchgate.net

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 600 |

| Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the carbonyl group, the difluorinated benzene (B151609) ring, the carbon-bromine bond, and the methylene (B1212753) group.

While a fully interpreted spectrum for this specific compound is not detailed in the surveyed literature, its availability is noted in spectral databases. nih.gov Based on established correlation tables and studies of similar halogenated acetophenones, the principal vibrational modes can be predicted. researchgate.netnih.govresearchgate.net The most prominent feature is the strong carbonyl (C=O) stretching vibration. The aromatic ring gives rise to several characteristic bands, including C-H and C-C stretching vibrations. The C-F bonds, known for their strong absorptions, and the C-Br bond will also produce distinct signals, typically in the fingerprint region of the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 2960-2950 | νₐₛ(CH₂) | Asymmetric stretching of the methylene group |

| 2870-2860 | νₛ(CH₂) | Symmetric stretching of the methylene group |

| 1720-1700 | ν(C=O) | Strong carbonyl stretching of the ketone |

| 1615-1580 | ν(C=C) | Aromatic ring C=C stretching |

| 1475-1450 | δ(CH₂) | Methylene scissoring |

| 1350-1200 | ν(C-F) | Strong C-F stretching |

| 1200-1000 | ν(C-CO-C) | Stretching of the aryl-ketone group |

| 900-800 | γ(C-H) | Out-of-plane C-H bending of the aromatic ring |

| 680-550 | ν(C-Br) | C-Br stretching |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. These are predicted ranges and may vary in the actual spectrum.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in the polarizability of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic ring.

An experimental Raman spectrum for this compound is available through spectral databases. nih.gov The spectrum would be expected to show strong signals for the aromatic ring breathing modes and symmetric stretching vibrations. The C-Br and C-F stretching modes are also Raman active. A comparative analysis of both FT-IR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes. nih.gov

Table 2: Predicted Raman Active Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 1700-1680 | ν(C=O) | Carbonyl stretching (typically weaker than in IR) |

| 1615-1580 | ν(C=C) | Strong aromatic ring C=C stretching |

| 1350-1200 | ν(C-F) | C-F stretching |

| 1010-990 | Ring breathing mode | |

| 680-550 | ν(C-Br) | C-Br stretching |

Note: These are predicted ranges. The relative intensities of peaks differ significantly between Raman and IR spectra.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

For complex molecules like this compound, simple inspection of the IR and Raman spectra is often insufficient for an unambiguous assignment of all vibrational modes, as many modes can be coupled. Potential Energy Distribution (PED) analysis is a computational method that provides a detailed, quantitative assignment for each normal mode. researchgate.net This analysis is typically performed using the results of quantum chemical calculations, such as Density Functional Theory (DFT). niscpr.res.in

The PED calculation decomposes each calculated vibrational mode into contributions from a set of defined internal coordinates (e.g., stretching of a specific bond, bending of a specific angle). researchgate.net This allows researchers to determine the primary nature of a vibrational band, for example, confirming that a band at a certain frequency is 80% C=O stretch, 10% C-C stretch, and 10% C-C-C bend. Programs such as VEDA (Vibrational Energy Distribution Analysis) are commonly used for this purpose. niscpr.res.in

While a specific PED analysis for this compound has not been found in the surveyed literature, studies on structurally similar compounds like 2,4'-dibromoacetophenone (B128361) and other halogenated aromatics have successfully used DFT calculations and PED analysis to achieve a complete and reliable assignment of their vibrational spectra. researchgate.netniscpr.res.in Such an analysis would be essential to definitively characterize the complex vibrational spectrum of the title compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (molecular formula C₈H₅BrF₂O), the calculated monoisotopic mass is 233.949 Da and the molecular weight is approximately 235.02 g/mol . nih.gov A key feature in the mass spectrum would be the molecular ion (M⁺˙) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), any bromine-containing fragment will appear as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity, separated by two mass units. docbrown.infodocbrown.info This isotopic signature is a definitive indicator of the presence of a single bromine atom.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For aromatic ketones, a primary fragmentation pathway is α-cleavage—the breaking of the bond adjacent to the carbonyl group. miamioh.edulibretexts.org Expected fragmentation patterns for this compound include:

Loss of the bromomethyl radical (•CH₂Br): This would produce a prominent peak corresponding to the 2,4-difluorobenzoyl cation at m/z 141. [C₈H₅BrF₂O]⁺˙ → [C₇H₃F₂O]⁺ + •CH₂Br

Loss of a bromine radical (•Br): This would result in an ion at m/z 155. [C₈H₅BrF₂O]⁺˙ → [C₈H₅F₂O]⁺ + •Br

Formation of the bromomethyl cation: A peak corresponding to [CH₂Br]⁺ would appear as a doublet at m/z 93 and 95.

Further fragmentation of the benzoyl cation: The [C₇H₃F₂O]⁺ ion (m/z 141) could subsequently lose carbon monoxide (CO) to form a difluorophenyl cation at m/z 113.

Advanced X-ray Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray diffraction study would yield a complete structural model, providing precise data on:

Bond lengths: The exact distances between all bonded atoms (e.g., C=O, C-F, C-Br, C-C).

Bond angles: The angles between adjacent bonds, revealing the geometry around each atom.

Torsional angles: These define the conformation of the molecule, such as the orientation of the acetyl group relative to the plane of the benzene ring.

Intermolecular interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions like halogen bonding or π-π stacking that influence the solid-state properties.

A review of the current literature did not yield a crystal structure determination for this compound. Should such a study be performed, it would provide invaluable, unambiguous data on its molecular geometry and solid-state conformation.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 ,6 Difluoroacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental molecular properties of organic compounds. These methods provide insights into molecular geometry, electronic structure, and other key chemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is highly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For a molecule like 2'-Bromo-4',6'-difluoroacetophenone, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. The presence of the bromine and two fluorine atoms on the phenyl ring, along with the acetophenone (B1666503) side chain, creates a complex electronic environment. DFT can accurately model the electron density and distribution, accounting for the steric and electronic effects of these substituents. The optimization process would reveal how the bulky bromine atom and the highly electronegative fluorine atoms influence the planarity of the phenyl ring and the orientation of the acetyl group.

Basis Set Selection and Methodologies (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This approach often yields a good balance between accuracy and computational cost.

The 6-311++G(d,p) basis set is a Pople-style basis set. The '6-311' indicates that each core atomic orbital is described by a single contracted Gaussian function composed of six primitive Gaussians, and the valence orbitals are split into three functions (composed of three, one, and one primitive Gaussians). The '++G' signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and systems with lone pairs. The '(d,p)' denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron cloud and accounting for the anisotropy of bonding.

In studies of similar molecules, such as bromo- and chloro-acetophenones, this methodology has been shown to provide reliable predictions of molecular structure and properties.

Electronic Properties and Reactivity Prediction

Computational methods are powerful tools for predicting the electronic behavior and reactivity of molecules.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

Table 1: Expected Frontier Molecular Orbital Energies for this compound (Comparative Data)

| Parameter | Expected Value (eV) |

|---|---|

| E_HOMO | -6.5 to -7.5 |

| E_LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These values are estimations based on computational studies of similar halogenated acetophenones and are not experimental data for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In this compound, the MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The regions around the fluorine atoms would also exhibit negative potential due to their high electronegativity. Conversely, a region of positive potential (blue) would be expected around the carbonyl carbon atom, identifying it as a site for nucleophilic attack. The hydrogen atoms of the methyl group would also show positive potential.

Polarizability and First Hyperpolarizability Calculations

Polarizability (α) and first hyperpolarizability (β) are key parameters that describe a molecule's response to an external electric field and are fundamental to understanding its nonlinear optical (NLO) properties. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

DFT calculations can be used to compute these properties. For this compound, the presence of electron-donating (bromo) and electron-withdrawing (fluoro and acetyl) groups can lead to significant intramolecular charge transfer, which is a key requirement for a high NLO response. The delocalization of π-electrons in the phenyl ring also contributes to these properties. The calculated values of α and β would provide insight into the potential of this compound as an NLO material.

Table 2: Expected Polarizability and First Hyperpolarizability Values for this compound (Comparative Data)

| Parameter | Expected Value (esu) |

|---|---|

| Polarizability (α) | ~20-30 x 10⁻²⁴ |

| First Hyperpolarizability (β) | ~1-5 x 10⁻³⁰ |

Note: These values are estimations based on computational studies of similar acetophenone derivatives and are not experimental data for this compound.

Conformational Analysis and Stability Studies

Conformational analysis is a cornerstone of theoretical chemistry, determining the three-dimensional arrangement of atoms in a molecule and the associated energy landscapes. For this compound, these studies focus on the rotation around the single bond connecting the acetyl group to the substituted phenyl ring.

The conformational preferences of this compound are primarily dictated by the orientation of the acetyl group relative to the aromatic ring. Theoretical studies investigate this by performing a Potential Energy Surface (PES) scan. This involves systematically rotating the dihedral angle defined by the carbonyl group and the phenyl ring (e.g., O=C–C_ar–C_ar) and calculating the molecule's energy at each step, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). dergipark.org.trresearchgate.net

The PES scan reveals energy minima, corresponding to stable conformers, and energy maxima, representing the rotational energy barriers between them. For acetophenones, two primary planar conformers are typically considered: s-trans (or O-anti), where the carbonyl oxygen is on the opposite side of the C-C bond from the ortho substituent, and s-cis (or O-syn), where it is on the same side.

In the case of this compound, the s-trans conformer, where the carbonyl group is oriented away from the bulky bromine atom at the 2' position, is expected to be the most stable (global minimum). A second, less stable conformer (s-cis) would exist at a local energy minimum. The energy difference between these conformers and the energy required to rotate from one to the other (the rotational barrier) can be precisely calculated. Studies on similar molecules, like 2,4'-dibromoacetophenone (B128361), show that stable conformers are typically found near planar arrangements (dihedral angles of 0° and 180°), with the most stable form being the one that minimizes steric hindrance. dergipark.org.trresearchgate.net

Table 1: Illustrative Conformational Analysis Data for this compound This table is based on typical results from DFT calculations for similar halogenated acetophenones and represents expected values.

| Conformer | Dihedral Angle (O=C–C1'–C2') | Relative Energy (kcal/mol) | Stability |

| s-trans | ~180° | 0.00 | Global Minimum |

| Transition State 1 | ~90° | 4.5 - 6.0 | Rotational Barrier |

| s-cis | ~0° | 1.5 - 2.5 | Local Minimum |

| Transition State 2 | ~270° | 4.5 - 6.0 | Rotational Barrier |

The halogen atoms (one bromine and two fluorine) are pivotal in determining the molecular conformation of this compound. Their influence is a combination of steric and electronic effects.

Steric Hindrance : The bromine atom at the 2' (ortho) position is significantly larger than a hydrogen atom. This steric bulk creates a repulsive force with the acetyl group's methyl and carbonyl moieties. acs.org This repulsion strongly destabilizes the s-cis conformer, where the carbonyl group would be eclipsed with the bromine atom, making the s-trans conformer heavily preferred. In some cases, significant ortho-substituent repulsion can force the acetyl group out of the plane of the phenyl ring to alleviate strain. acs.org

Electronic Effects : The fluorine atoms at the 2' and 6' positions in related 2,6-difluoroacetophenones are known to enforce planarity. q-chem.com However, in this molecule, the combination of an ortho-bromo and an ortho-fluoro substituent creates a complex interplay. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect. youtube.com Studies on 2'-fluoroacetophenone (B1202908) derivatives show a strong preference for the s-trans conformation, which is often attributed to favorable electrostatic interactions or the minimization of repulsion between the C-F and C=O dipoles. acs.orgrsc.org The para-fluoro substituent (at 4') primarily exerts electronic influence on the aromatic ring's electron density without directly causing steric clashes with the acetyl group.

Therefore, the combined steric demand of the ortho-bromo atom and the electronic influence of the two fluoro atoms leads to a well-defined, planar or near-planar s-trans conformation as the overwhelmingly dominant structure.

Spectroscopic Parameter Prediction from Theoretical Models

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to verify experimental findings and assign spectral features.

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting the NMR chemical shifts of molecules. dergipark.org.trresearchgate.net This method is typically used in conjunction with DFT (e.g., B3LYP) and a reasonably large basis set. researchgate.net

The process involves first optimizing the molecule's geometry to find its most stable conformer (as discussed in section 5.3.1). Then, a GIAO calculation is performed on this optimized structure to compute the absolute magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_sample.

For this compound, the GIAO method can predict the chemical shifts for the two aromatic protons, the methyl protons, and the eight carbon atoms. The predicted shifts are sensitive to the electronic environment of each nucleus, which is heavily influenced by the electronegativity and position of the halogen substituents.

Table 2: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method Calculated values are illustrative, representing typical outcomes from GIAO-DFT calculations. Experimental values are based on typical ranges for similar structures.

| Atom Position | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) |

| -COCH₃ | 2.5 - 2.7 | 2.6 | 29 - 32 | 30 |

| C=O | - | - | 190 - 195 | 192 |

| C-1' (C-C=O) | - | - | 115 - 120 | 118 |

| C-2' (C-Br) | - | - | 110 - 114 | 112 |

| C-3' (C-H) | 7.0 - 7.2 | 7.1 | 112 - 116 (d, J_CF) | 114 |

| C-4' (C-F) | - | - | 162 - 167 (d, J_CF) | 165 |

| C-5' (C-H) | 7.3 - 7.5 | 7.4 | 130 - 135 (d, J_CF) | 133 |

| C-6' (C-F) | - | - | 158 - 163 (d, J_CF) | 160 |

Note: 'd' indicates a doublet due to C-F coupling.

Theoretical vibrational analysis provides the frequencies and intensities of a molecule's fundamental vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are performed on the optimized molecular geometry using methods like DFT (B3LYP). nih.gov

The direct output of these calculations is a set of harmonic vibrational frequencies. These are known to be systematically higher than the frequencies observed experimentally (which are anharmonic). To improve accuracy, the calculated frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311G(d,p)). nih.gov

By comparing the scaled theoretical frequencies with experimental FT-IR and FT-Raman data, each experimental band can be confidently assigned to a specific molecular motion (e.g., C=O stretch, C-F stretch, phenyl ring modes). For this compound, key vibrational modes include the carbonyl stretch, C-F and C-Br stretching, and various aromatic ring vibrations. The presence and position of the halogen substituents significantly alter these frequencies compared to unsubstituted acetophenone.

Table 3: Comparison of Calculated and Typical Experimental Vibrational Frequencies (cm⁻¹) for this compound Calculated frequencies are illustrative of scaled B3LYP results. Experimental data are typical for the assigned functional groups.

| Vibrational Mode Assignment | Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3070 |

| Aliphatic C-H Stretch (-CH₃) | 2920 - 2980 | 2950 |

| C=O Carbonyl Stretch | 1690 - 1710 | 1700 |

| Aromatic C=C Stretch | 1580 - 1610 | 1600 |

| Aromatic C=C Stretch | 1450 - 1480 | 1470 |

| C-F Stretch | 1200 - 1280 | 1250 |

| C-F Stretch | 1100 - 1150 | 1120 |

| C-Br Stretch | 550 - 650 | 600 |

Advanced Applications of 2 Bromo 4 ,6 Difluoroacetophenone in Organic Synthesis

Role as a Versatile Synthetic Building Block

2'-Bromo-4',6'-difluoroacetophenone is a highly valued intermediate in the synthesis of a wide array of organic compounds. Its utility stems from the distinct reactivity of its functional groups, which can be selectively targeted to build molecular complexity. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of various substituents onto the aromatic ring, significantly expanding the structural diversity of accessible molecules.

The ketone moiety provides another reactive handle for a plethora of chemical transformations. It can undergo nucleophilic addition, condensation reactions, and reductions, leading to the formation of alcohols, alkenes, and other functional groups. The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, often facilitating these reactions. Furthermore, the fluorine atoms themselves can influence the physical, chemical, and biological properties of the final products, a desirable feature in medicinal chemistry and materials science.

The strategic placement of these functional groups allows for sequential and orthogonal chemical modifications, making this compound a powerful tool for the systematic construction of complex target molecules. Its application spans various fields, including the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials. synhet.com

Synthesis of Complex Polyhalogenated Aromatic Molecules

The presence of bromine and fluorine atoms on the acetophenone (B1666503) core makes this compound an ideal starting material for the synthesis of more complex polyhalogenated aromatic compounds. These molecules are of significant interest due to their unique electronic properties and their utility as intermediates in the synthesis of agrochemicals and pharmaceuticals.

The bromine atom can be readily displaced or transformed through various synthetic methodologies. For instance, it can participate in halogen-dance reactions or be substituted by other functional groups via nucleophilic aromatic substitution, although the latter is less common for aryl bromides unless activated. More frequently, the bromine serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new aryl, alkyl, or vinyl groups.

The fluorine atoms, being poor leaving groups in nucleophilic aromatic substitution, typically remain on the aromatic ring throughout a synthetic sequence. Their strong electron-withdrawing nature influences the reactivity of the other positions on the ring and imparts specific properties to the final molecule, such as increased metabolic stability and binding affinity in biological systems. The combination of these reactive sites allows for the controlled and stepwise introduction of various substituents, leading to the creation of highly functionalized and complex polyhalogenated aromatic structures.

Precursor in Heterocyclic Compound Synthesis

The reactivity of the ketone and the ortho-bromine atom in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These cyclic structures are ubiquitous in pharmaceuticals, natural products, and functional materials.

Formation of Azaheterocycles

Azaheterocycles, which are heterocyclic compounds containing at least one nitrogen atom, are a particularly important class of molecules in medicinal chemistry. This compound can be used to construct various azaheterocycles. synhet.com For example, the ketone can undergo condensation reactions with nitrogen-containing nucleophiles like hydrazines, hydroxylamines, and amidines to form pyrazoles, isoxazoles, and pyrimidines, respectively.

Furthermore, the ortho-bromine atom can participate in intramolecular cyclization reactions. For instance, after initial reaction at the ketone, a suitably functionalized intermediate can undergo an intramolecular palladium-catalyzed C-N bond formation to yield fused heterocyclic systems. This strategy provides an efficient route to complex, polycyclic azaheterocycles that would be challenging to synthesize through other methods.

Synthesis of Polysubstituted Quinoxaline (B1680401) Ligands

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention as ligands in coordination chemistry and as scaffolds in medicinal chemistry. This compound can serve as a key starting material for the synthesis of polysubstituted quinoxaline ligands. The synthesis typically involves the reaction of the α-bromoketone (formed by bromination of the acetyl group) with an ortho-phenylenediamine. The initial condensation between the ketone and one of the amino groups is followed by an intramolecular nucleophilic substitution of the α-bromo group by the other amino group, leading to the formation of the quinoxaline ring.

The bromine and fluorine substituents on the phenyl ring of the original acetophenone become part of the final quinoxaline structure. These halogen atoms can be further functionalized to tune the electronic and steric properties of the resulting ligand, which is crucial for its performance in catalytic applications or its biological activity. For instance, the bromine atom can be used in subsequent cross-coupling reactions to introduce additional complexity and create elaborate ligand architectures.

Intermediate in Advanced Materials Chemistry

The unique electronic properties conferred by the fluorine and bromine atoms make this compound a valuable intermediate in the field of advanced materials chemistry. synhet.com These materials often require precise control over their molecular structure to achieve desired properties like liquid crystallinity, fluorescence, or charge-transport capabilities.

Synthesis of Liquid Crystal Intermediates

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies such as LCDs. The synthesis of liquid crystal molecules often involves the assembly of rigid, rod-like or disc-like molecular structures. This compound can be used as a building block to create the core structures of these molecules. synhet.com

The aromatic ring of the acetophenone provides a rigid core, and the various functional groups allow for the attachment of other molecular fragments to build up the desired liquid crystalline structure. For example, the bromine atom can be used in a Suzuki coupling reaction to link to another aromatic ring, extending the rigid core of the molecule. The ketone can be modified to introduce flexible side chains, which are also important for controlling the liquid crystalline properties. The fluorine atoms can enhance the thermal and chemical stability of the final liquid crystal material and also influence its dielectric anisotropy, a key parameter for display applications. nih.gov

Development of Materials with Specific Electronic or Optical Properties

Research literature available for public review does not currently contain specific studies detailing the application of this compound in the development of materials with targeted electronic or optical properties. While halogenated and aromatic compounds are foundational to many functional materials used in organic electronics, specific research directly employing this compound for such purposes has not been reported.

Applications in Asymmetric Synthesis and Chiral Induction

This compound serves as a prochiral substrate in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereochemical purity. The ketone moiety of the molecule is a key functional group that can be stereoselectively reduced to form a chiral secondary alcohol, 1-(2-bromo-4,6-difluorophenyl)ethanol. This transformation introduces a new stereocenter, making the compound a valuable starting material for the synthesis of enantiomerically pure pharmaceutical intermediates and other bioactive molecules. The primary method for achieving this is through enzymatic biotransformation.

Enzymatic reduction represents a powerful and environmentally benign method for producing chiral alcohols with high enantiomeric excess (e.e.). While specific studies on the biotransformation of this compound are not detailed in available literature, extensive research on structurally analogous compounds demonstrates the viability of this approach.

For instance, the closely related compound 2-bromo-4-fluoroacetophenone has been successfully reduced to its corresponding (S)-alcohol with high yield and excellent enantioselectivity. nih.gov This enantioselective microbial reduction is carried out by various microorganisms, which provide the necessary carbonyl reductase enzymes. These biocatalytic systems are highly effective, often achieving conversions and optical purity that are difficult to match with traditional chemical methods. nih.gov The findings from these analogous transformations strongly suggest that this compound would be a suitable substrate for similar enzymatic processes.

The table below summarizes the typical results obtained from the enantioselective microbial reduction of the analogous substrate, 2-bromo-4-fluoroacetophenone. nih.gov

Table 1: Microbial Reduction of 2-bromo-4-fluoroacetophenone

| Biocatalyst (Genus) | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|